Mass Spectrometric Differentiation: +5 Da Mass Shift Enables Unambiguous Analyte Discrimination
Clidinium-D5 bromide exhibits a distinct mass spectrometric transition (m/z 357.2 → 142.2) compared to unlabeled clidinium bromide (m/z 352.1 → 142.1), a difference of +5 Da [1]. This mass shift ensures complete baseline resolution in the mass spectrometer's selected reaction monitoring (SRM) channel, eliminating spectral overlap and enabling accurate quantification of the target analyte in the presence of the internal standard.
| Evidence Dimension | Precursor → Product Ion Transition (m/z) in ESI+ LC-MS/MS |
|---|---|
| Target Compound Data | m/z 357.2 → 142.2 |
| Comparator Or Baseline | Clidinium Bromide (unlabeled): m/z 352.1 → 142.1 |
| Quantified Difference | +5.1 Da (precursor ion), +0.1 Da (product ion) |
| Conditions | Electrospray ionization positive ion mode, reversed-phase Kinetex XB-C18 column (150 × 4.6 mm, 5 μm) |
Why This Matters
This +5 Da mass difference exceeds the minimum recommended 3 Da shift for small-molecule SIL internal standards, guaranteeing no spectral interference and thus ensuring the quantitative accuracy required for method validation and regulatory submission.
- [1] Dubey NK, Jain P, Raj A, Tiwari S. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment. Bioanalysis. 2025;17(9):621-628. doi:10.1080/17576180.2025.2501921 View Source
